N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
Description
“N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide” is a synthetic sulfonamide derivative featuring a pyrrolidinone core substituted with a 4-chlorophenyl group and a benzenesulfonamide moiety. The compound’s molecular formula is C₁₉H₂₁ClN₂O₃S, with a molecular weight of 392.9 g/mol (inferred from structurally analogous compounds in ). The structure combines a 5-oxopyrrolidin-3-ylmethyl scaffold linked to a 4-methoxy-3-methylbenzenesulfonamide group, which may confer specific physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-13-9-17(7-8-18(13)26-2)27(24,25)21-11-14-10-19(23)22(12-14)16-5-3-15(20)4-6-16/h3-9,14,21H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZWLMMGEMWMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Sulfonamide Group
-
Hydrolysis :
Under strong acidic (HCl/H₂O, reflux) or basic (NaOH/EtOH, Δ) conditions, the sulfonamide undergoes cleavage to yield 4-methoxy-3-methylbenzenesulfonic acid and the pyrrolidinone amine . -
Alkylation :
The sulfonamide nitrogen reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated derivatives .
Pyrrolidinone Ring
-
Reduction :
Catalytic hydrogenation (H₂, Pd/C) reduces the lactam carbonyl to a pyrrolidine, altering pharmacological properties . -
Nucleophilic Attack :
Grignard reagents (e.g., MeMgBr) open the lactam ring to form γ-amino alcohols .
Chlorophenyl Substituent
- Nucleophilic Aromatic Substitution :
The 4-chlorophenyl group undergoes substitution with amines (e.g., NH₃/EtOH, Δ) to yield 4-aminophenyl derivatives .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with three structurally related analogs ():
Structural and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-chlorophenyl group (electron-withdrawing) contrasts with Analog 2’s 4-ethoxyphenyl (electron-donating). This difference may influence binding to hydrophobic pockets or charged residues in biological targets .
- Steric Effects : Analog 3’s 2,4,6-trimethylbenzenesulfonamide introduces significant steric bulk, which could hinder interactions with enzymes or receptors requiring planar binding sites .
Hypothetical Pharmacological Implications
- Target Compound : Enhanced polarity from methoxy may favor solubility but reduce membrane permeability.
- Analog 1 : Increased lipophilicity could improve blood-brain barrier penetration but reduce metabolic stability.
- Analog 2 : Ethoxy substitution might enhance metabolic stability compared to chloro due to reduced electrophilicity.
Q & A
Q. Methodological workflow :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify proton environments and carbon frameworks, focusing on sulfonamide NH (~10-12 ppm) and pyrrolidinone carbonyl (~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect trace impurities .
- X-ray crystallography (if crystals are obtainable): Resolve 3D structure and confirm stereochemistry .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Q. Methodological approaches :
- Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst loading) systematically to identify optimal parameters .
- Continuous flow chemistry : Enhance mixing and heat transfer for exothermic steps, reducing side-product formation .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
- Scale-up protocols : Maintain consistent stirring rates and cooling efficiency to prevent localized overheating .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Q. Troubleshooting workflow :
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) .
- Isotopic labeling : Use deuterated analogs to assign ambiguous proton signals .
- 2D NMR techniques : Employ COSY, HSQC, or NOESY to clarify connectivity and spatial interactions .
- Alternative ionization methods in MS : Switch between ESI and MALDI to verify molecular ion stability .
Advanced: What mechanistic insights guide its chemical transformations?
Q. Reaction pathway analysis :
- Kinetic studies : Monitor reaction rates under varying conditions (e.g., pH, solvent polarity) to deduce rate-limiting steps .
- Isotopic tracing : Use 18O-labeled reagents to track oxygen incorporation in oxidation/reduction steps .
- Computational modeling : Apply density functional theory (DFT) to simulate transition states and intermediates .
Basic: What are common impurities formed during synthesis, and how are they mitigated?
Q. Common impurities :
- Incomplete coupling intermediates : Residual sulfonyl chloride or unreacted pyrrolidinone precursors .
- Oxidative byproducts : Over-oxidation of the pyrrolidinone ring (detected via LC-MS) .
Mitigation strategies : - HPLC purification : Gradient elution to separate closely related species .
- Reductive quenching : Add sodium thiosulfate to terminate excess oxidizing agents .
Advanced: How can its interactions with biological targets be modeled computationally?
Q. Methodological pipeline :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess stability .
- Free-energy calculations : Apply MM-GBSA to estimate binding affinities .
- Validation : Correlate computational results with in vitro assays (e.g., SPR or ITC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
